4-(1,3-Benzodioxol-5-yloxy)piperidine
Description
Significance of Piperidine (B6355638) Derivatives as Pharmacophores in Contemporary Medicinal Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and pivotal structural motifs in the realm of medicinal chemistry. nih.gov Its prevalence is a testament to its versatile pharmacophoric properties and its role as a foundational block in drug design and development. mdpi.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov These activities include applications as anticancer, antiviral, analgesic, antipsychotic, anti-inflammatory, and antimicrobial agents. evitachem.comscielo.br
The significance of the piperidine scaffold is rooted in its ability to influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.com The incorporation of a piperidine ring can enhance crucial properties such as membrane permeability, metabolic stability, and the ability to bind with high affinity to biological receptors. mdpi.com This is due to its three-dimensional structure and the basicity of the nitrogen atom, which can be crucial for forming salt bridges and hydrogen bonds with target proteins.
In nature, the piperidine core is found in numerous alkaloids with potent biological effects, such as morphine, a powerful analgesic, and atropine, used to treat bradycardia. nih.gov Synthetic piperidine derivatives are also at the heart of many modern drugs. For instance, donepezil (B133215) is used in the management of Alzheimer's disease, and various piperidine-containing compounds are investigated for their potential in treating neurodegenerative diseases, cancer, and infectious diseases. nih.govnih.gov The adaptability of the piperidine ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of a lead compound to achieve desired therapeutic effects. mdpi.com
Importance of the 1,3-Benzodioxole (B145889) Moiety in the Design of Bioactive Compounds
The 1,3-benzodioxole, also known as methylenedioxyphenyl, is a bicyclic heterocyclic structure where a benzene (B151609) ring is fused to a five-membered dioxole ring. nih.gov This moiety is a key structural component in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. fda.gov It serves as a crucial precursor and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov
In nature, the 1,3-benzodioxole ring is found in compounds like safrole, myristicin, and piperine (B192125)—the main alkaloid in black pepper. fda.gov These natural products and their derivatives have been investigated for numerous therapeutic applications. fda.gov In medicinal chemistry, the 1,3-benzodioxole moiety is recognized for its role in compounds with potential anti-inflammatory, neuroprotective, antifungal, and antitumor effects. nih.govlgcstandards.com
Notably, the 1,3-benzodioxole unit is present in clinically significant anticancer agents such as etoposide (B1684455) and teniposide. fda.gov Its inclusion in drug design is often strategic; it can act as a metabolic inhibitor, particularly of cytochrome P450 enzymes, which can enhance the bioavailability and prolong the activity of co-administered drugs. epa.gov Research has also explored benzodioxole derivatives for their cytotoxic activity against various cancer cell lines and as inhibitors of enzymes like cyclooxygenase (COX). nih.govpharmaffiliates.com The unique electronic and steric properties of the 1,3-benzodioxole ring make it a valuable scaffold for developing novel therapeutic agents. fda.gov
Structural Context of 4-(1,3-Benzodioxol-5-yloxy)piperidine as a Core Scaffold for Academic Inquiry
The chemical structure of this compound combines the pharmacologically significant piperidine ring with the versatile 1,3-benzodioxole moiety through an ether linkage at the piperidine's 4-position. This specific arrangement presents a unique scaffold for academic and drug discovery research. While direct and extensive research focusing solely on this exact molecule is not widely documented in public literature, its structural components are central to many well-established bioactive compounds.
The academic interest in this scaffold can be contextualized by examining closely related structures. For example, the antidepressant paroxetine (B1678475) features a (3S,4R)-3-([(1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine core. nih.gov In this case, the benzodioxole and piperidine moieties are linked differently, yet their combination is key to the drug's activity as a selective serotonin (B10506) reuptake inhibitor (SSRI). The study of paroxetine and its analogues, such as desfluoroparoxetine, which contains a (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine structure, underscores the therapeutic potential of combining these two scaffolds. lgcstandards.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-11-12(15-8-14-11)7-10(1)16-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQNAYWIXWXEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286379 | |
| Record name | 4-(1,3-Benzodioxol-5-yloxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162402-36-0 | |
| Record name | 4-(1,3-Benzodioxol-5-yloxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162402-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Benzodioxol-5-yloxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1,3 Benzodioxol 5 Yloxy Piperidine and Its Derivatives
Cyclization Reactions in Piperidine (B6355638) Synthesis, including Dieckmann Condensation Approaches
Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. mdpi.com One of the classic methods in this category is the Dieckmann condensation, which involves the intramolecular reaction of a diester in the presence of a base to form a β-keto ester. wikipedia.orgorganic-chemistry.org This approach is particularly effective for forming stable five- and six-membered rings. wikipedia.org For the synthesis of piperidine derivatives, a 1,7-diester can undergo cyclization to yield a six-membered cyclic β-keto ester, which serves as a precursor to the piperidine ring. wikipedia.org The mechanism involves the deprotonation of an α-carbon to generate an enolate, which then attacks the other ester group, leading to ring closure. wikipedia.orgyoutube.com For instance, the intramolecular Claisen condensation of diesters can yield 4-piperidone, a valuable intermediate for preparing 4-substituted piperidines. youtube.com
Beyond the Dieckmann condensation, other cyclization strategies are also prevalent. These include:
Reductive Amination: This method can involve the reaction of a diketone with an amine to form the piperidine ring. nih.gov
Aza-Diels-Alder Reaction: This cycloaddition reaction provides a powerful means to construct the piperidine skeleton with control over stereochemistry. nih.gov
Radical Cyclization: Intramolecular radical cyclization of unsaturated amines can also lead to the formation of the piperidine ring. mdpi.com
These cyclization reactions provide access to a variety of substituted piperidines that can be further elaborated to the final target molecule.
Palladium-Catalyzed C-H Arylation for Regio- and Stereoselective Piperidine Functionalization
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of piperidine rings with high regio- and stereoselectivity. acs.orgnih.gov This methodology allows for the introduction of aryl groups at specific positions of the piperidine scaffold, a key step in the synthesis of certain derivatives.
The reaction typically employs a directing group attached to the piperidine nitrogen or another position on the ring to guide the palladium catalyst to a specific C-H bond. acs.orgnih.govacs.org For example, an aminoquinoline auxiliary at the C(3) position of a piperidine can direct the arylation to the C(4) position with excellent control over both regio- and stereochemistry, leading to the selective formation of cis-3,4-disubstituted piperidines. acs.orgnih.gov These reactions are often performed under silver-free conditions with low catalyst loading and use inexpensive bases like potassium carbonate. acs.orgnih.gov
The mechanism of this transformation is believed to involve a concerted metalation-deprotonation pathway, where the palladium catalyst cleaves the C-H bond. acs.org The resulting palladacycle intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the catalyst. acs.org This catalytic cycle allows for the efficient and selective arylation of the piperidine ring.
Deconstructive Lactamization and Oxidative Functionalization of Piperidines
Recent advancements in synthetic methodology have introduced novel strategies for the functionalization of piperidines, including deconstructive lactamization and various oxidative functionalization techniques.
Deconstructive lactamization offers a unique approach to transform piperidines into other heterocyclic structures, such as pyrrolidinones. nih.govzendy.ioresearchgate.net This process involves the cleavage of a C-C bond within the piperidine ring and the formation of a new lactam ring. nih.govzendy.ioresearchgate.net Notably, transition-metal-free deconstructive lactamization has been developed, providing a more environmentally friendly alternative to traditional metal-catalyzed methods. nih.govzendy.ioresearchgate.net This process can proceed through the dual C(sp³)–H oxidation of piperidines to form 3-alkoxyamino-2-piperidone intermediates. nih.govzendy.ioresearchgate.net These intermediates then undergo a tandem sequence involving oxidative deamination, regioselective Baeyer-Villiger oxidation, and a decarboxylative intramolecular translactamization to yield the final pyrrolidinone product. nih.govzendy.ioresearchgate.net
Oxidative functionalization provides direct methods to introduce new functional groups onto the piperidine ring. These reactions often proceed through the formation of N-acyliminium ion intermediates. nih.gov These electrophilic species can be generated through various oxidative methods, including the use of hypervalent iodine reagents. nih.gov The resulting N-acyliminium ions can then be trapped by nucleophiles to introduce substituents at the α-position to the nitrogen atom. nih.gov Photocatalytic oxidation has also been employed for the regiodivergent α- and β-functionalization of saturated N-heterocycles like piperidine. chemrxiv.org
Structure Activity Relationship Sar and Structure Target Relationship Str Studies
Elucidation of Substituent Effects on Biological Activity Profiles
The biological activity of compounds based on the 4-(1,3-Benzodioxol-5-yloxy)piperidine scaffold is highly dependent on the nature and position of various substituents. Research has systematically explored how modifications to this core structure influence pharmacological outcomes.
The three-dimensional arrangement of substituents on the piperidine (B6355638) ring is a critical determinant of biological activity. For derivatives of this compound that are further substituted at the 3-position of the piperidine ring, stereochemistry plays a pivotal role.
Specifically, in the case of the well-studied derivative Paroxetine (B1678475), which features a 4-fluorophenyl group at the 4-position and the (1,3-benzodioxol-5-yloxy)methyl group at the 3-position, the trans- and cis-isomers exhibit different pharmacological profiles. The (-)-trans isomer, specifically the (3S,4R) configuration, is the active enantiomer responsible for potent serotonin (B10506) reuptake inhibition. o2hdiscovery.cocymitquimica.com The specific spatial orientation of the bulky 4-fluorophenyl group relative to the (1,3-benzodioxol-5-yloxy)methyl moiety is essential for optimal binding to the serotonin transporter. Different stereoisomers, such as the trans-(±)-racemic mixture and the (+)-trans isomer, are also documented, highlighting the importance of resolving these mixtures to isolate the pharmacologically desired isomer. ncats.iofda.govncats.io This underscores that both the relative (cis/trans) and absolute (R/S) stereochemistry at positions 3 and 4 of the piperidine ring are fundamental to the molecule's interaction with its target.
Substituents on both the piperidine ring carbons and the nitrogen atom significantly modulate the activity and selectivity of these compounds.
Substituents on Ring Carbons: The introduction of aryl groups at the 4-position of the piperidine ring is a common strategy in related psychoactive compounds. In the case of Paroxetine, the 4-(4-fluorophenyl) group is a key feature. chemspider.com The fluorine atom in the para position of the phenyl ring is thought to enhance binding affinity. Modifications at this position can drastically alter the compound's properties. For instance, replacing the 4-fluorophenyl group with a 4'-fluoro(1,1'-biphenyl)-4-yl group results in a distinct derivative, recognized as a Paroxetine-related compound, indicating that this position is a key site for SAR exploration. ncats.io
Substituents on Piperidine Nitrogen: The substituent on the piperidine nitrogen is crucial for modulating potency and selectivity. While the parent compound this compound has a secondary amine (NH), N-alkylation or N-acylation can lead to significant changes. For example, in related piperine-derived monoamine oxidase (MAO) inhibitors, a 4-methyl piperidine substituent was found to produce high MAO-B inhibition. nih.gov In other series, N-propyl and N-diethyl groups were identified as potent derivatives. nih.gov This suggests that the nature and size of the substituent on the piperidine nitrogen can influence which biological targets are engaged and with what affinity.
| Position | Substituent Type | Impact on Activity | Example Compound Class |
| Piperidine C-4 | Aryl group (e.g., 4-fluorophenyl) | Critical for high-affinity binding to targets like the serotonin transporter. | Paroxetine and related analogs chemspider.com |
| Piperidine C-4 | Biphenyl group | Creates distinct derivatives, modifying the pharmacological profile. | Paroxetine Related Compound G ncats.io |
| Piperidine Nitrogen (N-1) | Methyl, Propyl, Diethyl groups | Modulates potency and selectivity, particularly for enzymes like MAO. | Piperine-derived MAO inhibitors nih.gov |
| Piperidine Ring | Methyl group (e.g., at C-4) | Can increase inhibitory activity and selectivity for specific enzyme subtypes (e.g., MAO-B). | Piperine (B192125) derivatives nih.gov |
The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is not merely a passive structural element; it actively contributes to the pharmacological profile of the molecule. This group is found in numerous natural and synthetic bioactive compounds and is known for several key functions. chemicalbook.com
Firstly, the 1,3-benzodioxole ring is a known inhibitor of cytochrome P450 (CYP450) enzymes. nih.gov This inhibition can alter the metabolism of the compound itself or co-administered drugs, potentially increasing bioavailability and duration of action. Inspired by this property, researchers have conjugated the 1,3-benzodioxole moiety to other molecules to improve their pharmacokinetic profiles. nih.gov
Development of Pharmacophore Models and Identification of Key Structural Features
A pharmacophore model for this class of compounds typically includes several key features derived from SAR studies:
A Basic Nitrogen Center: The piperidine nitrogen, which is protonatable at physiological pH, serves as a crucial basic center that can form ionic interactions with acidic residues (e.g., aspartate) in a receptor binding site.
Aromatic/Hydrophobic Region 1: Represented by the substituent at the 4-position of the piperidine ring (such as the 4-fluorophenyl group in Paroxetine). This region engages in hydrophobic or pi-stacking interactions.
Aromatic/Hydrophobic Region 2: The 1,3-benzodioxole moiety provides a second, distinct hydrophobic region.
Hydrogen Bond Acceptor/Donor Site: The ether oxygen linking the piperidine and benzodioxole moieties can act as a hydrogen bond acceptor.
In structurally related compounds, such as those targeting serotonin receptors, the 4-benzoylpiperidine fragment is considered a constrained pharmacophore that is crucial for anchoring the ligand at the receptor. mdpi.com By analogy, the 4-aryloxy-piperidine structure of this compound and its derivatives provides a specific spatial arrangement of aromatic and basic features that is critical for biological recognition. The distance and relative orientation between the basic nitrogen and the two aromatic regions are defining parameters of the pharmacophore.
Comparative SAR Analysis with Structurally Related Bioactive Piperidine and Benzodioxole Compounds
A comparative analysis of this compound with other bioactive molecules containing either a piperidine or a benzodioxole moiety reveals common and divergent SAR trends.
Comparison with Piperine: Piperine, an alkaloid from black pepper, contains both a piperidine ring and a 1,3-benzodioxole group. nih.gov However, in piperine, these two moieties are connected via a pentadienoyl linker attached to the piperidine nitrogen, forming an amide. This is in contrast to the C4-ether linkage in this compound. Despite the different linkage, both scaffolds show activity as MAO inhibitors, highlighting the general importance of combining these two pharmacophoric elements. SAR on piperine shows that the length and conjugation of the linker are critical for activity. nih.gov
Comparison with other Benzodioxole-containing Drugs: Compounds like AZD0530, a c-Src/Abl kinase inhibitor, feature a substituted benzodioxole ring attached to a quinazoline (B50416) core. nih.gov In this context, the benzodioxole group is part of a larger, planar system designed to fit into the ATP-binding site of kinases. This demonstrates the versatility of the benzodioxole moiety as a building block for targeting diverse protein families, from transporters to enzymes.
Comparison with other Bioactive Piperidines: The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a vast array of biological systems. ajchem-a.commdpi.com For example, in 4-benzoylpiperidine derivatives that act as antipsychotics, the piperidine serves as a scaffold to orient a benzoyl group and another aromatic system to interact with dopamine (B1211576) and serotonin receptors. mdpi.com The SAR of these compounds often focuses on the nature of the substituent on the piperidine nitrogen and the electronics of the benzoyl ring. This contrasts with the 4-aryloxy-piperidine scaffold, where the ether linkage provides more conformational flexibility than a direct carbonyl connection.
| Compound/Class | Core Structure | Linkage | Key SAR Findings |
| This compound Derivatives | 4-Aryloxy-piperidine | C4-O-Aryl Ether | Stereochemistry at C3/C4 is critical; N-substituents modulate activity. o2hdiscovery.co |
| Piperine | N-Acyl-piperidine | N-CO-(CH=CH)2-Aryl Amide | Linker length and conjugation are crucial for MAO inhibition. nih.gov |
| Paroxetine | 3-Substituted-4-aryl-piperidine | C3-CH2-O-Aryl Ether | (-)-trans-(3S,4R) isomer is most active; 4-fluorophenyl group enhances potency. cymitquimica.com |
| 4-Benzoylpiperidines | 4-Benzoyl-piperidine | C4-CO-Aryl Ketone | Considered a constrained pharmacophore; p-fluoro substitution on the benzoyl ring is often optimal for 5-HT2A affinity. mdpi.com |
| AZD0530 | Anilinoquinazoline with Benzodioxole | Aryl-NH-Aryl | Benzodioxole is part of a larger planar system for kinase inhibition. nih.gov |
This comparative analysis reveals that while the piperidine and 1,3-benzodioxole moieties are valuable pharmacophores, their specific arrangement, linkage, and substitution patterns dictate the ultimate biological activity and target selectivity.
Mechanistic Investigations of Biological Interactions
Analysis of Receptor and Transporter Binding Affinities
The interaction of piperidine-benzodioxole derivatives with neurotransmitter transporters and receptors is a key aspect of their pharmacological profile. These interactions are primarily defined by the affinity of the compounds for specific binding sites.
Derivatives of 4-(1,3-benzodioxol-5-yloxy)piperidine are recognized for their potent interaction with the serotonin (B10506) transporter (SERT). The efficacy of these compounds is linked to the potentiation of serotonergic activity in the central nervous system, which results from the inhibition of neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT). medex.com.bd By blocking the serotonin reuptake transporter, these compounds increase the concentration of serotonin in the synaptic cleft. nih.gov
Paroxetine (B1678475), a well-studied derivative, is a highly selective and potent inhibitor of presynaptic serotonin reuptake. medex.com.bdnih.gov It has demonstrated a stronger inhibition of serotonin reuptake compared to several other compounds in its class. drugbank.com In vitro studies have shown that paroxetine blocks the uptake of serotonin into human platelets. medex.com.bd The high affinity of these compounds for SERT is fundamental to their mechanism. Research on the human placental serotonin transporter revealed that paroxetine binds with a very high affinity, showing a dissociation constant (Kd) of 72 pM. capes.gov.br The binding is competitively inhibited by other SERT ligands, such as imipramine (B1671792) and serotonin itself. capes.gov.br
The initial administration of these derivatives can lead to an indirect activation of somatodendritic 5-HT(1A) autoreceptors, which temporarily inhibits the firing of 5-HT neurons and the release of serotonin. nih.gov This may account for a delay in the onset of therapeutic effects. nih.gov However, repeated administration leads to adaptive changes, including a decrease in the responsiveness of these autoreceptors. nih.gov
Binding Affinity of Paroxetine for the Human Serotonin Transporter
| Parameter | Value | Source |
|---|---|---|
| Dissociation Constant (Kd) | 72 pM | capes.gov.br |
| Maximal Binding Capacity (Bmax) | 3.9 pmol/mg protein | capes.gov.br |
While their primary target is the serotonin transporter, piperidine-benzodioxole derivatives have been studied for their affinity to other neurotransmitter receptors. In general, these compounds show significantly lower affinity for other receptors compared to SERT. clinpgx.org
In vitro radioligand binding studies indicate that paroxetine, a representative compound of this class, has a weak or minor affinity for muscarinic cholinergic receptors. nih.govdrugbank.commdpi.com This slight anticholinergic action may contribute to certain effects of the compound. mdpi.com
The affinity for adrenoceptors is generally considered negligible. medex.com.bdnih.gov Studies report clinically insignificant affinity for alpha-1, alpha-2, and beta-adrenergic receptors. medex.com.bddrugbank.com However, some radioligand studies have noted a general affinity for adrenergic (alpha and beta) receptors. nih.gov In one study, low pretreatment beta-adrenoceptor affinity (measured as a high Kd value) was identified as a potential biological predictor for treatment response to paroxetine in patients with panic disorder. nih.gov Following treatment, the beta-adrenoceptor affinity was observed to normalize. nih.gov
Receptor Binding Profile of Paroxetine
| Receptor | Affinity | Source |
|---|---|---|
| Muscarinic Cholinergic Receptors | Weak / Minor | nih.govdrugbank.commdpi.com |
| Alpha-1 Adrenoceptors | Negligible / Insignificant | medex.com.bdnih.govdrugbank.com |
| Alpha-2 Adrenoceptors | Negligible / Insignificant | nih.govdrugbank.com |
| Beta-Adrenoceptors | Negligible / Insignificant | medex.com.bdnih.govdrugbank.com |
| Dopamine (B1211576) D2 Receptors | Negligible / Insignificant | medex.com.bdnih.govdrugbank.com |
| Histamine H1 Receptors | Negligible / Insignificant | medex.com.bdnih.govdrugbank.com |
Enzyme Modulation and Inhibition Kinetics
The interaction of this compound derivatives with metabolic enzymes, particularly the Cytochrome P450 system, is a critical area of investigation due to its implications for drug metabolism and potential interactions.
Piperidine-benzodioxole derivatives are potent inhibitors of the Cytochrome P450 2D6 (CYP2D6) isoenzyme. mdpi.com Paroxetine is one of the most potent inhibitors of CYP2D6 among selective serotonin reuptake inhibitors. mdpi.com The inhibition is not merely competitive but mechanism-based, meaning the compound is metabolized by the enzyme into a reactive intermediate that then inactivates the enzyme.
The key to this mechanism is the 1,3-benzodioxole (B145889) (or methylenedioxy) moiety. pharmgkb.org The initial step in the metabolism of paroxetine is the demethylenation of this group by CYP2D6. pharmgkb.org This process leads to the formation of a reactive metabolite intermediate complex, which binds to the enzyme, causing its inactivation. Pre-incubation of paroxetine with human liver microsomes results in a significant, approximately 8-fold reduction in its IC₅₀ value, which is characteristic of time-dependent, mechanism-based inhibition. This interaction has been characterized by an apparent inactivator concentration required for half-maximal inactivation (K(I)) and a maximal rate constant of inactivation (k(INACT)).
Kinetic Parameters of CYP2D6 Inhibition by Paroxetine
| Parameter | Value | Source |
|---|---|---|
| Inhibitory Constant (Ki) | 0.065 µM | mdpi.com |
| Apparent Inactivation Constant (KI) | 4.85 µM | |
| Maximal Rate of Inactivation (kinact) | 0.17 min-1 | |
| IC50 (without pre-incubation) | 2.54 µM | |
| IC50 (with pre-incubation) | 0.34 µM |
Analogues containing a piperidine (B6355638) or piperazine (B1678402) structural motif have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme responsible for the breakdown of endogenous fatty acid amides like anandamide. The inhibition of FAAH is a strategy for managing pain and inflammation.
The mechanism of inhibition by these related analogues is covalent. FAAH hydrolyzes the amide bond of these compounds, which leads to the formation of a covalent adduct between the enzyme and the inhibitor. Computational analyses suggest that FAAH induces a distortion in the amide bond of the piperidine-based inhibitors, which facilitates the hydrolysis and subsequent formation of the covalent bond. The piperidine structural motif is considered effective for generating such covalent inhibitors of FAAH. These inhibitors have shown potent nanomolar inhibitory activity against human FAAH and high selectivity over other serine hydrolases.
Studies on Protein Binding and Drug Transport Mechanisms, including P-glycoprotein Interactions
The transport of piperidine-benzodioxole derivatives across biological membranes, such as the blood-brain barrier, is influenced by efflux transporters like P-glycoprotein (P-gp). P-gp is a transmembrane protein that actively removes a wide range of substances from cells.
Research has shown that paroxetine is both a substrate and an inhibitor of P-gp. mdpi.com Its high percentage of protein binding is primarily to P-gp. mdpi.com Studies using various cell systems have demonstrated that paroxetine is among the most potent P-gp inhibitors when compared to other newer antidepressants, with an inhibitory activity comparable to the well-known P-gp inhibitor quinidine. nih.gov This potent competitive inhibition of human P-gp suggests that compounds from this chemical class can be involved in pharmacokinetic drug-drug interactions by affecting the transport of other P-gp substrates. nih.govresearchgate.net
Cellular and Molecular Pathway Investigations influenced by the Compound and its Derivatives
The biological activities of this compound and its derivatives have been the subject of detailed mechanistic studies, primarily focusing on their interactions with key proteins in the central nervous system. These investigations have elucidated the specific molecular pathways through which these compounds exert their effects. Research has largely centered on two principal derivatives: one that potently inhibits the serotonin transporter (SERT), and another that allosterically modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
One of the most extensively studied derivatives is (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, known as paroxetine. This compound is a potent and selective serotonin reuptake inhibitor (SSRI). nih.govnih.gov Its primary molecular target is the serotonin transporter (SERT), an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.govnih.gov By blocking this transporter, paroxetine increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is fundamental to its application in treating various neuropsychiatric disorders. nih.govnih.gov
Structural and computational studies have provided detailed insights into the interaction between paroxetine and SERT. The transporter possesses a central substrate-binding site (S1), which is further divided into subsites A, B, and C. elifesciences.orgnih.govbiorxiv.org X-ray crystallography and molecular dynamics simulations have revealed that paroxetine binds within this central S1 site. elifesciences.orgnih.gov The piperidine ring of the molecule typically occupies subsite A, where its secondary amine can interact with a conserved aspartate residue (Asp98). biorxiv.org
There has been some debate regarding the precise orientation of the other moieties of the molecule within the binding pocket. elifesciences.orgbiorxiv.org One model, known as the "ABC pose," suggests that the benzodioxol group occupies subsite B and the fluorophenyl group is positioned in subsite C. elifesciences.orgbiorxiv.org An alternative "ACB pose" proposes the opposite arrangement. elifesciences.org Evidence from mutagenesis and studies with paroxetine analogs, such as those where the fluorine atom is replaced with bromine or iodine, has been used to investigate these possibilities. elifesciences.orgfao.org For instance, mutating a key residue in subsite B, Asn177, to valine or threonine was found to decrease the binding affinity of paroxetine, highlighting the importance of this residue in the interaction. elifesciences.org The orientation of the fluorophenyl ring within the binding site appears to be influenced by the charge distribution in the pocket. nih.govh1.co Ultimately, the binding of paroxetine stabilizes SERT in an outward-open conformation, which inhibits the transport of serotonin. nih.gov
Table 1: Binding Affinity of Paroxetine and its Derivatives to SERT Variants
| SERT Variant | Compound | Binding Affinity (Ki, nM) |
|---|---|---|
| ts2-inactive | Paroxetine | 0.17 ± 0.02 |
| ts2-inactive | Br-paroxetine | 0.94 ± 0.01 |
| ts2-inactive | I-paroxetine | 2.3 ± 0.1 |
| ts2-active | Paroxetine | 0.31 ± 0.07 |
| ts2-active | Br-paroxetine | 0.4 ± 0.2 |
| ts2-active | I-paroxetine | 1.7 ± 0.3 |
| Asn177Val | Paroxetine | 1.11 ± 0.04 |
| Asn177Val | Br-paroxetine | 5 ± 1 |
| Asn177Val | I-paroxetine | 7.3 ± 0.9 |
Data sourced from a study on the chemical and structural investigation of the paroxetine-human serotonin transporter complex. elifesciences.org
A second derivative, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), has been identified as a positive allosteric modulator of the AMPA receptor. medkoo.comarabjchem.orgaxonmedchem.com AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain and are crucial for synaptic plasticity, a cellular process underlying learning and memory. nih.gov 1-BCP enhances AMPA receptor function by increasing the amplitude and duration of excitatory postsynaptic potentials (EPSPs). medkoo.com This potentiation of AMPAergic currents is thought to be the basis for its observed cognitive-enhancing and anti-fatigue effects. medkoo.comarabjchem.org
The modulatory effect of 1-BCP is dependent on the specific subunit composition of the AMPA receptor and the presence of associated auxiliary proteins, such as transmembrane AMPA receptor regulatory proteins (TARPs). nih.govnih.gov For example, the potentiation of agonist binding by a related ampakine, CX546, was significantly greater in the hippocampus, where GluA2 subunits and TARPs like γ3 and γ8 are prevalent, compared to the thalamus, which has a higher abundance of GluA4 subunits with γ2 or γ4. nih.gov This suggests that the cellular and molecular context of the AMPA receptor complex is a key determinant of the compound's efficacy. While 1-BCP enhances synaptic responses, it has also been shown to potentially facilitate AMPA receptor-mediated excitotoxicity in cultured hippocampal neurons under conditions of excessive glutamate stimulation. nih.gov
Recent research has focused on designing novel derivatives of 1-BCP with improved anti-fatigue properties. arabjchem.org Molecular dynamics simulations of a new analog, compound A1, suggest it binds effectively to the AMPA receptor, validating the strategy of structural modification to enhance biological activity. arabjchem.org These studies highlight the AMPA receptor as a key target for this class of benzodioxole-piperidine compounds, influencing cellular pathways related to neuronal excitability, synaptic plasticity, and energy metabolism. arabjchem.org
Table 2: Effects of 1-BCP on AMPA Receptor-Mediated Potentials
| Measurement | Effect | EC50 (µM) |
|---|---|---|
| EPSP Amplitude Increase | Potentiation | 480 |
| EPSP Duration Increase | Potentiation | 590 |
Data from a study on the effects of 1-BCP on rat hippocampal slices. medkoo.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine |
| Paroxetine |
| Br-paroxetine |
| I-paroxetine |
| 1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine (1-BCP) |
| CX546 |
Computational and Theoretical Chemistry Approaches
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a ligand, such as a derivative of 4-(1,3-benzodioxol-5-yloxy)piperidine, will bind to its biological target. These methods are particularly relevant given that analogues of this compound, like paroxetine (B1678475), are known to be potent selective serotonin (B10506) reuptake inhibitors (SSRIs) that target the human serotonin transporter (hSERT). acs.orgrsc.org
Molecular docking studies are employed to predict the preferred orientation of the ligand within the binding site of the transporter. For instance, docking simulations of paroxetine with hSERT have been used to identify key interactions, such as the binding of the piperidine (B6355638) amine with aspartate residue 98 (Asp98) and a cation-π interaction with tyrosine 95 (Tyr95). acs.org The benzodioxole group has been shown to occupy a specific subsite (subsite B) within the transporter's binding pocket. acs.org Such studies are crucial for understanding the structure-activity relationship and for designing novel SSRI candidates with potentially higher binding affinities. acs.orgCurrent time information in Edmonton, CA. In some cases, computational studies have been used to design new drug candidates that show improved docking scores compared to existing drugs like paroxetine. rug.nl
Following molecular docking, molecular dynamics simulations provide a more dynamic picture of the ligand-target complex. acs.org MD simulations on the hSERT-paroxetine complex have revealed unexpected dynamics within the primary binding site and have helped to explain the high affinity of paroxetine for the transporter. researchgate.net These simulations can also shed light on the structural perturbations induced by mutations in the transporter, which can affect ligand binding and transport activity. rsc.org By simulating the movement of atoms over time, MD can help to understand the stability of the ligand in the binding pocket and the role of entropy in the binding process. acs.orgresearchgate.net
Table 1: Key Interactions of Paroxetine Analogues with hSERT from Computational Studies
| Interacting Moiety of Ligand | Interacting Residue in hSERT | Type of Interaction | Reference |
|---|---|---|---|
| Piperidine Amine | Asp98 | Hydrogen Bond / Ionic | acs.org |
| Piperidine Amine | Tyr95 | Cation-π | acs.org |
| Benzodioxole Group | Subsite B | Van der Waals | acs.org |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules like this compound and its analogues. acs.org These methods can be used to calculate various properties, including the distribution of electron density, dipole moments, and the energies of molecular orbitals (HOMO and LUMO). acs.org For example, quantum mechanical calculations have been used to optimize the geometries of paroxetine and its derivatives and to calculate their electrostatic potentials. rsc.org This information is vital for understanding how these molecules interact with their biological targets and for predicting their reactivity. acs.org
The electronic properties calculated through quantum chemistry can be correlated with the biological activity of the compounds. For instance, the HOMO-LUMO energy gap can provide an indication of the chemical stability of a molecule. acs.org Furthermore, these calculations can aid in the interpretation of experimental spectroscopic data by predicting spectra, such as IR absorption spectra. whiterose.ac.uk The use of methods like Density Functional Theory (DFT) has become a standard tool in the study of drug molecules to gain insights into their intrinsic properties. whiterose.ac.uk
Table 2: Predicted Electronic Properties of Piperidine Derivatives from Quantum Chemical Calculations
| Property | Significance | Computational Method | Reference |
|---|---|---|---|
| Electron Density | Predicts sites for nucleophilic/electrophilic attack | AM1, PM3, RM1 | acs.org |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity | AM1, PM3, RM1 | acs.org |
| Dipole Moment | Relates to polarity and solubility | AM1, PM3, RM1 | acs.org |
Conformational Analysis and Stereochemical Influences on Biological Activity via Computational Methods
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its biological activity. Computational methods are extensively used to explore the conformational landscape of flexible molecules like those containing a piperidine ring. nih.gov For this compound derivatives, the relative orientation of the substituents on the piperidine ring can significantly impact their binding affinity to the target protein. researchgate.net
Conformational analysis can be performed using various computational techniques, from simple molecular mechanics to more sophisticated quantum chemical methods. These studies can identify the low-energy conformations that are most likely to be present and interact with the biological target. For instance, in piperidine derivatives, the chair conformation is common, and the axial or equatorial positioning of substituents can influence activity. acs.org
Molecular dynamics simulations also play a crucial role in understanding the conformational flexibility of these molecules within the binding site of their target. researchgate.net The stereochemistry of the molecule is also a key determinant of its pharmacological action. Computational studies can help to elucidate why one enantiomer of a chiral drug is more active than the other by modeling their respective interactions with the target. researchgate.net
Development of In Silico Prediction Models for Biological Activity and Pharmacokinetic Properties, such as Brain Disposition
In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. whiterose.ac.uknih.gov For compounds like this compound derivatives, which are intended to act on the central nervous system, predicting properties such as blood-brain barrier (BBB) penetration is crucial. acs.org
Various online servers and software packages are available to predict a wide range of ADME-Tox properties, including intestinal absorption, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. acs.org These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological or pharmacokinetic properties. For example, in silico tools have been used to evaluate the toxicological profile of paroxetine and its competitors. organic-chemistry.org
The development of these predictive models relies on large datasets of experimentally determined properties. While these models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further testing, their predictions need to be validated experimentally. whiterose.ac.uk The ultimate goal is to build comprehensive models, such as physiologically based pharmacokinetic (PBPK) models, that can simulate the in vivo behavior of a drug candidate. whiterose.ac.uk
Table 3: Examples of In Silico Predicted ADME Properties for Drug Candidates
| Predicted Property | Importance in Drug Development | Common In Silico Tool | Reference |
|---|---|---|---|
| Intestinal Absorption | Bioavailability after oral administration | SwissADME, admetSAR | acs.org |
| Blood-Brain Barrier (BBB) Penetration | Access to central nervous system targets | pkCSM, ADMETLab | acs.org |
| Cytochrome P450 (CYP) Inhibition | Potential for drug-drug interactions | SuperCYPsPred | acs.org |
Elucidation of Reaction Mechanisms and Transition States using Theoretical Calculations
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. nih.govnih.gov The synthesis of this compound involves the formation of an ether linkage, which can be achieved through reactions such as the Ullmann condensation or palladium-catalyzed O-arylation. nih.gov
Computational studies can model the entire reaction pathway, identifying intermediates and transition states. This allows for the calculation of activation energies, which can explain the observed reactivity and selectivity of a reaction. For example, DFT calculations have been used to investigate the mechanism of the copper-catalyzed Ullmann reaction for the formation of diaryl ethers. nih.gov These studies have provided evidence for the involvement of specific copper intermediates and have helped to rationalize the role of ligands in the catalytic cycle. rsc.orgnih.gov
Similarly, theoretical investigations into palladium-catalyzed O-arylation reactions have shed light on the key steps of the mechanism, such as oxidative addition and reductive elimination. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and design more efficient catalysts for the synthesis of complex molecules like this compound and its derivatives. Theoretical studies can also be used to explore novel reaction pathways, such as the Smiles rearrangement, for the synthesis of related structures. whiterose.ac.uk
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Paroxetine |
| Citalopram |
| Sertraline |
| Fluvoxamine |
| 5-hydroxytryptamine (Serotonin) |
| Br-paroxetine |
| 3,4-dichlorophenethylamine |
| Toremifene |
| Ibuprofen |
| Desipramine |
| Risperidone |
| Atomoxetine |
| Preclamol |
| Niraparib |
| Doxorubicin |
| Dexrazoxane |
| XK-469 |
| Erlotinib |
Research Applications in Chemical Biology and Exploratory Drug Discovery
Development and Utilization of Chemical Probes for Investigating Biological Systems
The 4-arylpiperidine framework, which includes the 4-(1,3-benzodioxol-5-yloxy)piperidine moiety, is fundamental in creating pharmacologically active agents that can modulate the actions of key neurotransmitters like serotonin (B10506) and dopamine (B1211576). researchgate.net Derivatives of this structure are utilized as chemical probes to investigate the function and regulation of their biological targets, primarily the serotonin transporter (SERT). By modifying the core structure, researchers can develop radiolabeled ligands or fluorescent probes that allow for the visualization and quantification of transporter proteins in biological systems, aiding in the study of neurological disorders and the mechanisms of antidepressant drugs. The synthesis of various analogs, such as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-(tert-butoxy-carbonyl)-4-(p-fluorophenyl)piperidine, demonstrates the chemical tractability of this scaffold for creating specialized tools for biological investigation. researchgate.net
Exploration of Novel Bioactive Scaffolds and Lead Optimization in Pre-clinical Research
The benzodioxole and piperidine (B6355638) moieties are recognized as important pharmacophores in drug discovery. The combined this compound scaffold serves as a versatile starting point for developing new bioactive molecules. Its derivatives have been explored for a multitude of pharmacological activities, with research focusing on lead optimization to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Investigation in Analgesic and Local Anesthetic Research
The piperidine ring is a crucial structural component in several widely used local anesthetics, such as bupivacaine and ropivacaine, as well as in potent analgesics like fentanyl. nih.gov This has prompted extensive research into novel piperidine derivatives for pain management. Studies on compounds containing the piperidine nucleus have demonstrated significant potential in developing new local anesthetic and antiarrhythmic agents. nih.gov For instance, research on fluorinated ethynylpiperidine derivatives has shown high efficacy in experimental models of local anesthesia. nih.gov While direct studies on this compound for analgesia are not prominent, the established role of the piperidine scaffold in this field suggests its potential as a backbone for designing novel analgesic and local anesthetic compounds. nih.govfabad.org.tr
Research in Antidepressant and Anxiolytic Target Identification and Validation
The most significant application of the this compound scaffold is in the field of neuroscience, particularly for developing antidepressant and anxiolytic agents. This is due to its core presence in Paroxetine (B1678475), a potent and selective serotonin reuptake inhibitor (SSRI). researchgate.netnih.gov The 4-arylpiperidine structure is known to interact with neurotransmitter transporters, and derivatives are frequently synthesized to explore structure-activity relationships and identify new agents with improved efficacy or different pharmacological profiles. researchgate.net
Beyond SERT inhibition, related structures have been investigated for other mechanisms relevant to depression and anxiety. For example, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP) has been studied as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. nih.gov In preclinical models, 1-BCP demonstrated an ability to enhance endurance and facilitate recovery from fatigue, effects which are relevant to the symptoms of depression. nih.gov This suggests that the benzodioxole-piperidine scaffold can be adapted to target glutamatergic pathways, which are increasingly recognized as important in the pathophysiology of depression. nih.gov Similarly, the benzoylpiperidine fragment is considered a privileged structure for designing ligands targeting serotonin receptors, such as 5-HT2A, which are implicated in anxiety and psychosis. mdpi.com
| Compound/Derivative Class | Target/Mechanism | Relevant Finding |
| Paroxetine Analogues | Serotonin Transporter (SERT) | Core scaffold for potent and selective serotonin reuptake inhibition. researchgate.netnih.gov |
| 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine | AMPA Receptor Modulation | Increased endurance and reduced fatigue markers in a mouse model. nih.gov |
| Benzoylpiperidine Derivatives | Serotonin Receptors (e.g., 5-HT2A) | Act as ligands for receptors involved in neuropsychiatric disorders. mdpi.com |
| Fused Tetrahydrocarboline-Piperidone Derivatives | Serotonergic System | Showed anxiolytic-like activity in preclinical tests. mdpi.com |
Evaluation in Antiviral Research
Piperidine derivatives are actively being investigated for their potential as antiviral agents against a range of viruses. The structural versatility of the piperidine ring allows for its incorporation into molecules designed to inhibit critical viral proteins. nih.gov Research has led to the discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives that act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These compounds have shown efficacy against wild-type and drug-resistant viral strains. researchgate.net Further studies have explored other piperidine-containing structures for broad-spectrum antiviral activity against viruses such as influenza (H1N1) and herpes simplex virus 1 (HSV-1). mdpi.com The findings underscore the potential of the piperidine scaffold as a foundation for developing new antiviral therapeutics.
Contributions to Anticancer Research
The 1,3-benzodioxole (B145889) moiety is present in a number of natural and synthetic compounds with demonstrated anticancer activity. Derivatives of 1,3-benzodioxole have been evaluated as tubulin polymerization inhibitors, a mechanism that disrupts cell division and induces apoptosis in cancer cells. researchgate.net Furthermore, a novel and highly selective dual c-Src/Abl kinase inhibitor, AZD0530, incorporates a substituted benzodioxole ring. nih.gov This compound has shown potent inhibition of tumor growth in preclinical models of pancreatic cancer, demonstrating the value of this scaffold in targeting key oncogenic pathways. nih.gov Other research has shown that conjugating 1,3-benzodioxole derivatives can improve the anti-tumor efficiency of arsenical-based drugs, particularly against leukemia and other tumor cell lines. mdpi.com
| Compound Class | Cancer Type / Target | Mechanism of Action |
| 1,3-Benzodioxole Derivatives | Breast, Liver, Lung Cancer | Tubulin Polymerization Inhibition. researchgate.net |
| AZD0530 (Anilinoquinazoline with Benzodioxole) | Pancreatic Cancer | Dual c-Src/Abl Kinase Inhibition. nih.gov |
| 1,3-Benzodioxole-Arsenical Conjugates | Leukemia, Various Tumors | Enhancement of Arsenical-based Therapy. mdpi.com |
Role in Central Nervous System (CNS) Agent Discovery
The molecular framework of this compound incorporates two key pharmacophores, the piperidine ring and the 1,3-benzodioxole group, which are integral to the design of numerous CNS-active agents. The piperidine heterocycle is a prevalent structural motif in medicinal chemistry, recognized for its role in compounds targeting the CNS. Similarly, the benzodioxole moiety is present in various neuroactive compounds.
The combination of these structural features is exemplified in the well-known selective serotonin reuptake inhibitor (SSRI), Paroxetine. Paroxetine's chemical structure is (3S,4R)-3-((benzo[d] google.comnih.govdioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine, which is a close derivative of the subject compound. As a potent and selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake, paroxetine is widely used in the treatment of depression and other mood disorders. The 1,3-benzodioxole and piperidine components are crucial for its high-affinity binding to the serotonin transporter.
Furthermore, research into novel CNS agents has explored similar scaffolds. For instance, various benzyloxypiperidine structures have been investigated as antagonists for the dopamine D4 receptor, which is a target for conditions like Parkinson's disease. The inherent properties of the piperidine ring allow it to serve as a versatile scaffold, enabling modifications that fine-tune receptor affinity and selectivity for various CNS targets, including both serotonin and dopamine receptors.
Development of Enzyme Inhibitors, e.g., Src/Abl Kinase Inhibitors
The 1,3-benzodioxole moiety, a key component of this compound, has been incorporated into the design of potent enzyme inhibitors, notably in the field of oncology. Kinase inhibitors are a major class of targeted cancer therapies, and the Src and Abl tyrosine kinases are significant targets due to their role in cancer progression.
A notable example is the compound AZD0530 (Saracatinib), a dual-specific c-Src/Abl kinase inhibitor. google.com Its chemical name is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine. This molecule features a substituted 1,3-benzodioxole ring, demonstrating the utility of this chemical group in achieving high affinity and specificity for the kinase domains of these enzymes. google.com AZD0530 inhibits c-Src and Abl at low nanomolar concentrations and has shown potent inhibition of tumor growth in preclinical models. google.com
| Inhibitor | Target Kinases | Key Structural Moiety |
| AZD0530 (Saracatinib) | c-Src, Abl | 1,3-Benzodioxole |
| PD173955 | Src, Yes, Abl | Not specified, but a known Src/Abl inhibitor nih.gov |
Development and Characterization of Advanced Pharmaceutical Intermediates and Reference Standards
This compound and its derivatives serve as crucial materials in the pharmaceutical industry, functioning as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as reference standards for quality control.
In the context of the antidepressant Paroxetine, various structurally related compounds are documented as process impurities or degradation products. For example, (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine has been identified as a degradation impurity in stressed samples of paroxetine hydrochloride. nih.gov The availability of pure samples of such compounds is essential for:
Method Development: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify impurities in the final drug product.
Quality Control: Serving as reference standards to ensure that the levels of impurities in manufactured batches of the API are within pharmaceutically acceptable limits.
Stability Studies: Assessing the degradation pathways of the drug substance under various stress conditions (e.g., heat, light, humidity).
The table below lists examples of related compounds that function as intermediates or reference standards.
| Compound Name | Role |
| Trans(-)-1-Methyl-3-[1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride | Impurity, Metabolite, Pharmaceutical Standard, Intermediate |
| 3-((Benzo[d] google.comnih.govdioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine Hydrochloride | Impurity, Metabolite, Pharmaceutical Standard, Intermediate researchgate.net |
| (4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | Pharmaceutical Intermediate nih.gov |
Application of Isotopic Labeling for Metabolic Profiling and Pharmacokinetic Investigations
Isotopic labeling is a powerful technique used in drug development to trace the fate of a molecule in a biological system. By replacing one or more atoms of a compound with their stable (non-radioactive) isotopes (e.g., replacing hydrogen-1 with deuterium, ²H, or carbon-12 with carbon-13, ¹³C), the resulting labeled compound can be distinguished from its endogenous counterparts by mass spectrometry. This allows for precise measurement of the drug and its metabolites in complex biological matrices like plasma and urine.
This methodology has been directly applied to compounds structurally analogous to this compound. A patent details the synthesis of d4-Paroxetine, a deuterated version of the drug. google.com Specifically, the synthesis of (3S,4R)-3-((2,2-d₂-benzo[d] google.comnih.govdioxol-5-yloxy)methyl-d₂)-4-(4-fluorophenyl)piperidine hydrochloride is described, where deuterium atoms are incorporated into the methylene group of the benzodioxole ring and the adjacent methyl group. google.com
The use of such stable isotope-labeled compounds is critical for:
Pharmacokinetic (PK) Studies: An isotopically labeled version of the drug can be used as an internal standard in quantitative bioanalysis, leading to highly accurate measurements of drug concentrations over time. nih.govnih.gov This approach, known as stable isotope dilution analysis, is the gold standard for pharmacokinetic profiling. nih.gov
Metabolite Identification: Co-administration of a labeled and unlabeled drug can help in distinguishing drug-related metabolites from endogenous molecules in mass spectrometry data.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Labeled compounds allow for the determination of key ADME parameters, such as the fraction of the drug absorbed, the extent of metabolism, and the routes of elimination. nih.gov
The application of isotopic labeling to paroxetine and related piperidine derivatives demonstrates the utility of this technique for comprehensively characterizing the metabolic and pharmacokinetic properties of drug candidates containing the this compound scaffold. google.comnih.gov
Q & A
Q. What computational strategies are used to repurpose this compound for non-SSRI targets?
- Methodology : Structure-based virtual screening (e.g., AutoDock Vina) against databases like DrugBank identifies potential off-target interactions. For instance, derivatives show affinity for nitric oxide synthase (NOS3) in experimental drug candidates (Score: 0.387–0.393) . Molecular dynamics simulations (100 ns trajectories) assess binding stability under physiological conditions .
Q. How do stability issues in aqueous buffers impact experimental reproducibility?
- Methodology : Degradation kinetics are studied via forced degradation assays (e.g., pH 1–13, 40–80°C). LC-MS identifies hydrolysis products, such as cleavage of the benzodioxole ring. Stabilization requires inert atmospheres (N) and antioxidants (e.g., ascorbic acid) in storage buffers .
Q. What analytical techniques resolve data contradictions in metabolic pathway studies?
- Methodology : Conflicting CYP450 metabolism data (e.g., CYP2D6 vs. CYP3A4 dominance) are resolved using human liver microsome assays with isoform-specific inhibitors (e.g., quinidine for CYP2D6). Stable isotope labeling (e.g., -piperidine) tracks metabolite formation via UPLC-QTOF-MS .
Contradictions and Mitigation Strategies
- Toxicity Data Variability : Discrepancies between in vivo neurotoxicity and in vitro safety profiles necessitate human neuronal cell line models (e.g., SH-SY5Y) and transcriptomic analysis to identify neuroinflammatory markers.
- Stereochemical Impurities : Batch-to-batch variability in enantiomeric excess (ee) is addressed by coupling chiral HPLC with cryogenic crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
